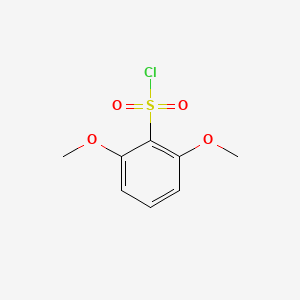

2,6-Dimethoxybenzenesulfonyl chloride

Description

BenchChem offers high-quality 2,6-Dimethoxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZDQNSNTUNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Reactivity Profile & Optimization of Electron-Rich Benzenesulfonyl Chlorides

Executive Summary

Electron-rich benzenesulfonyl chlorides (e.g., 4-methoxy, 2,4,6-trimethyl, or 4-acetamido variants) present a distinct kinetic challenge in organic synthesis. Unlike their electron-deficient counterparts (e.g., p-nitrobenzenesulfonyl chloride), which are hyper-electrophilic, electron-rich variants exhibit significant kinetic sluggishness .

This guide details the mechanistic underpinnings of this reduced reactivity, provides evidence-based protocols to overcome it, and outlines the specific stability profiles necessary for reproducible scale-up.

Mechanistic Profiling: The Electronic Barrier

The Hammett Prediction

The reactivity of benzenesulfonyl chlorides toward nucleophiles (aminolysis/hydrolysis) follows a predictable Linear Free Energy Relationship (LFER). The reaction constant (

-

Positive

(+): Indicates that electron-withdrawing groups (EWGs) accelerate the reaction by increasing the electrophilicity of the sulfur atom. -

Implication for Electron-Rich Substrates: Substituents with negative Hammett

values (e.g.,

The Mechanism of Substitution ( -at-Sulfur)

The reaction proceeds via an associative

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic penalty imposed by electron-donating groups compared to electron-withdrawing groups.

Figure 1: Electron-rich substrates (Red path) face a higher activation barrier due to ground-state stabilization and reduced electrophilicity.

Synthetic Optimization: Catalysis & Conditions

Because direct displacement is slow, Nucleophilic Catalysis is mandatory for high yields with electron-rich sulfonyl chlorides. Relying solely on base catalysis (e.g., Triethylamine acting as a proton sponge) often leads to incomplete conversion or competitive hydrolysis.

The DMAP Advantage

4-Dimethylaminopyridine (DMAP) is far superior to pyridine or triethylamine. DMAP attacks the sluggish sulfonyl chloride to form a Sulfonyl-Pyridinium intermediate. This intermediate is:

-

More Electrophilic: The positive charge on the nitrogen renders the sulfur highly susceptible to attack.

-

Better Leaving Group: The DMAP moiety is a better leaving group than chloride.

Catalytic Cycle Visualization

Figure 2: DMAP acts as a transfer agent, lowering the activation energy for the nucleophilic attack.

Experimental Protocols

Comparative Reactivity Data

The following table summarizes the relative reactivity and required conditions for varying benzenesulfonyl chlorides.

| Substituent (Para) | Electronic Effect ( | Relative Rate ( | Recommended Condition |

| -NO2 | Electron Withdrawing (+0.78) | ~1000x | Schotten-Baumann (Aq/DCM) |

| -H | Neutral (0.00) | 1x (Reference) | Standard Anhydrous ( |

| -Me | Weak Donor (-0.17) | ~0.5x | Anhydrous + 10 mol% DMAP |

| -OMe | Strong Donor (-0.27) | ~0.1x | Anhydrous + 20 mol% DMAP + Heat |

Optimized Protocol: Synthesis of Sulfonamides from Electron-Rich Chlorides

Target: Coupling 4-methoxybenzenesulfonyl chloride with a secondary amine.

Reagents:

-

Substrate: 4-Methoxybenzenesulfonyl chloride (1.1 equiv)

-

Nucleophile: Secondary amine (1.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or THF (if solubility is an issue).

-

Base: Triethylamine (2.5 equiv) - Acts as HCl scavenger.

-

Catalyst: DMAP (0.1 - 0.2 equiv) - Crucial for rate acceleration.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C.

-

Note: Even though the reaction is sluggish, controlling the initial exotherm is good practice to prevent side reactions.

-

-

Catalyst Addition: Add solid DMAP in one portion.

-

Electrophile Addition: Add the electron-rich sulfonyl chloride (solid or solution) slowly.

-

Thermal Drive: Allow the reaction to warm to Room Temperature (RT).

-

Critical Checkpoint: For very electron-rich variants (e.g., 2,4,6-trimethoxy), RT may be insufficient. If TLC shows starting material after 4 hours, reflux (40°C for DCM) is required.

-

-

Quench: Quench with saturated

solution. Do not use strong acid for the wash initially if your product is acid-sensitive, though a dilute HCl wash helps remove DMAP.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Conversion | High ground-state stability of sulfonyl chloride. | Increase DMAP to 20 mol%; Switch solvent to Pyridine (solvent & base). |

| Hydrolysis Product ( | Wet solvent + slow reaction rate allows water to compete. | Ensure strict anhydrous conditions; Increase amine concentration to outcompete trace water. |

| Sulfonic Anhydride Formation | Reaction with sulfonic acid byproduct. | Ensure excess amine is not used blindly; verify stoichiometry. |

Stability & Storage Profile

Electron-rich benzenesulfonyl chlorides exhibit a counter-intuitive stability profile compared to their reactivity.

-

Hydrolytic Stability: They are more resistant to spontaneous hydrolysis by atmospheric moisture than electron-poor variants. However, once hydrolysis begins, the resulting sulfonic acid is autocatalytic.

-

Thermal Stability: Generally stable up to 100°C. Above this, desulfonylation (

) is possible but rare compared to sulfonyl bromides. -

Storage Recommendation: Store under inert gas at 4°C. If the solid turns to a sludge, it has hydrolyzed to the sulfonic acid (hygroscopic). Recrystallization from hexanes/toluene is often possible for electron-rich variants due to their lipophilicity.

References

-

Mechanism of Sulfonyl Chloride Aminolysis: Rogne, O. (1972). Kinetics of the reaction of benzenesulphonyl chloride with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2. Establishes the Hammett

values and the bimolecular nature of the transition state. -

Nucleophilic Catalysis by DMAP: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. The foundational text on the mechanism of DMAP catalysis for sluggish electrophiles.

-

Hydrolysis Kinetics: Kevill, D. N., & D'Souza, M. J. (2008).[1] Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. International Journal of Molecular Sciences. Provides comparative kinetic data on nitro- vs. parent benzenesulfonyl chlorides.

-

Hammett Equation & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Source for

values used to predict reactivity profiles.

Sources

Strategic Utilization of 2,6-Dimethoxybenzenesulfonyl Chloride in Drug Discovery and Synthesis

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Steric Scaffold

2,6-Dimethoxybenzenesulfonyl chloride (CAS: 145980-89-8) is more than a simple derivatizing agent; it is a specialized "privileged structure" building block in modern medicinal chemistry. Unlike its unhindered analogs (e.g., benzenesulfonyl chloride) or electronically activated variants (e.g., tosyl chloride), this reagent offers a unique combination of steric bulk and electron-donating resonance .

These properties make it indispensable for two specific challenges in drug design:

-

Conformational Locking: The ortho-methoxy groups force the resulting sulfonamide bond out of planarity, often locking bioactive molecules into a high-affinity conformation (the "Ortho Effect").

-

Metabolic Stability: The steric shield protects the sulfonamide nitrogen from enzymatic hydrolysis and metabolic degradation.

This guide details the mechanistic rationale, optimized synthetic protocols, and specific applications of this reagent in the development of high-potency antagonists.

Chemical Reactivity & The "Ortho Effect"[1][2]

To effectively utilize 2,6-dimethoxybenzenesulfonyl chloride (DMB-SC), one must understand why it behaves differently from standard sulfonyl chlorides.

Electronic and Steric Profile

-

Electronic Deactivation: The two methoxy groups at the 2- and 6-positions are strong electron-donating groups (EDGs). Through resonance, they increase the electron density on the benzene ring, which is transmitted to the sulfonyl group. This renders the sulfur atom less electrophilic than in 4-nitro- or 4-methyl-benzenesulfonyl chloride.

-

Steric Hindrance: The physical bulk of the methoxy groups creates a "steric wall" around the sulfur center. This significantly retards the rate of nucleophilic attack by amines during synthesis.

Implication for Synthesis: Standard protocols (0°C, DCM, Triethylamine) often result in poor yields or incomplete conversion. Forcing conditions or specific catalysts are frequently required.

Conformational Control (The Bioactive Twist)

In the resulting sulfonamide, the ortho-methoxy groups clash sterically with the sulfonamide oxygen atoms and the N-substituent. This restricts rotation around the C(aryl)-S bond, forcing the aromatic ring to adopt a perpendicular orientation relative to the sulfonamide plane. This "locked" conformation is critical for fitting into deep hydrophobic pockets in GPCRs (e.g., Endothelin receptors).

High-Value Application: Endothelin Receptor Antagonists[3]

One of the most prominent applications of the 2,6-dimethoxybenzenesulfonyl moiety is in the design of Endothelin Receptor Antagonists (ERAs). These drugs are vital for treating pulmonary arterial hypertension (PAH).

Case Study: Benzisoxazole Sulfonamide Derivatives

Recent patent literature (e.g., US Patent 11,492,346) highlights the synthesis of complex benzisoxazole sulfonamides where DMB-SC is coupled to a heterocyclic amine.

-

Target: Endothelin Receptor Type A (ET-A) and Type B (ET-B).

-

Role of DMB Moiety: It mimics the lipophilic interactions of natural ligands while preventing rapid metabolic clearance.

Biological Signaling Pathway

The following diagram illustrates the pathway where these antagonists intervene, preventing vasoconstriction.

Figure 1: Mechanism of action for Endothelin Receptor Antagonists containing the 2,6-dimethoxybenzenesulfonyl scaffold. The drug blocks the receptor, preventing the Gq-protein mediated calcium cascade.

Optimized Experimental Protocols

Due to the steric and electronic deactivation described above, "textbook" sulfonylation conditions often fail. Below is a field-proven protocol optimized for this specific reagent.

Comparative Reaction Conditions

| Parameter | Standard Protocol (Tosyl-Cl) | Optimized Protocol (DMB-SC) | Reason for Change |

| Solvent | Dichloromethane (DCM) | Pyridine (neat) or Pyridine/DMF | Pyridine acts as both solvent and nucleophilic catalyst. |

| Base | Triethylamine (TEA) | Pyridine | Stronger catalytic effect needed to form the reactive sulfonyl-pyridinium intermediate. |

| Temperature | 0°C to Room Temp | 60°C - 120°C | Thermal energy required to overcome steric barrier. |

| Time | 1 - 4 Hours | 12 - 24 Hours (or Microwave) | Slow kinetics due to steric hindrance. |

| Catalyst | None | DMAP (10-20 mol%) | 4-Dimethylaminopyridine dramatically accelerates attack on the hindered sulfur. |

Detailed Protocol: Microwave-Assisted Synthesis

Based on high-yield synthesis of benzisoxazole sulfonamides.

Materials:

-

Amine Substrate (1.0 equiv)[1]

-

2,6-Dimethoxybenzenesulfonyl chloride (1.5 equiv)

-

Anhydrous Pyridine (Solvent volume: ~5 mL per mmol)

-

DMAP (0.1 equiv) - Optional but recommended for non-nucleophilic amines.

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial, dissolve the amine substrate in anhydrous pyridine.

-

Addition: Add 2,6-dimethoxybenzenesulfonyl chloride in one portion. The reaction is generally not exothermic due to the low reactivity of the chloride.

-

Reaction:

-

Method A (Microwave): Seal the vial and irradiate at 120°C for 2 hours .

-

Method B (Thermal): Reflux at 100-110°C for 16-24 hours under nitrogen.

-

-

Monitoring: Check via LC-MS. The starting chloride may hydrolyze to the sulfonic acid (check for M-Cl+OH mass), but the sulfonamide product should be the major peak.

-

Workup (Critical):

-

Evaporate pyridine under reduced pressure.

-

Redissolve residue in EtOAc.

-

Wash with 1M HCl (to remove residual pyridine/DMAP).

-

Wash with Sat. NaHCO₃ (to remove hydrolyzed sulfonic acid byproduct).

-

Dry over Na₂SO₄ and concentrate.[1]

-

Figure 2: Optimized synthetic workflow for sterically hindered sulfonylation.

Analytical Characterization

When characterizing the final product, the 2,6-dimethoxy group provides distinct NMR signatures useful for structural verification.

-

1H NMR: The two methoxy groups typically appear as a sharp singlet integrating to 6H around δ 3.7 - 3.9 ppm .

-

13C NMR: The ipso-carbon (C-S) is significantly shielded. The methoxy-bearing carbons (C-2, C-6) appear downfield around δ 155-160 ppm .

-

Mass Spectrometry: The sulfonamide bond is robust. In ESI+, look for the [M+H]+ parent ion. Fragmentation often yields the 2,6-dimethoxybenzenesulfonyl cation (m/z ~201) or the 2,6-dimethoxybenzene cation.

References

-

PubChem Compound Summary. (2025). 2,6-Dimethoxybenzenesulfonyl chloride (CID 15411050). National Center for Biotechnology Information. Link

-

US Patent 11,492,346. (2022). Benzisoxazole sulfonamide derivatives. (Demonstrates microwave synthesis protocol using DMB-SC). Link

-

BenchChem Application Note. (2025). Protocols for Sulfonamide Synthesis using Sulfonyl Chlorides.[2][3] (General reactivity context). Link

- Bioorganic & Medicinal Chemistry Letters. (Cited in search context). Structure-activity relationships of endothelin receptor antagonists. (Context for the conformational role of ortho-substituted sulfonamides).

-

Sigma-Aldrich. (2025). Product Specification: 2,6-Dimethoxybenzenesulfonyl chloride.[4][5]Link

Sources

Advanced Synthesis Protocols: 2,6-Dimethoxybenzenesulfonyl Chloride Precursors

Executive Summary

2,6-Dimethoxybenzenesulfonyl chloride (CAS: 145980-89-8) is a critical pharmacophore intermediate, particularly valued for its steric bulk and electron-donating properties in the synthesis of high-affinity sulfonylureas and sulfonamides.[1][2] Its unique substitution pattern—placing the sulfonyl group between two methoxy moieties—creates significant steric shielding, enhancing the metabolic stability of downstream drugs.[2]

However, this steric congestion presents a synthetic challenge.[2] Classical electrophilic aromatic substitution (e.g., direct chlorosulfonation) fails to access the 2-position reliably, favoring the less hindered 4-position instead.[1][2] Consequently, synthesis must proceed via Directed Ortho Metalation (DoM) or Sandmeyer-type radical chlorosulfonylation .[1][2]

This guide details the two validated pathways for synthesizing this target from its primary precursors: 1,3-Dimethoxybenzene and 2,6-Dimethoxyaniline .[1][2]

Pathway A: Directed Ortho Metalation (DoM)

Primary Precursor: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether) Mechanism: Complex Induced Proximity Effect (CIPE) / Anionic Ligand Exchange[1][2]

This is the "Gold Standard" for modern laboratory and pilot-scale synthesis. It leverages the synergistic directing effects of the two methoxy groups to exclusively lithiate the 2-position.[1][2]

The Mechanistic Logic

The C2 proton of 1,3-dimethoxybenzene is flanked by two oxygen atoms.[2] While sterically hindered, it is the most acidic site (

Experimental Protocol

Reagents:

-

Sulfur Dioxide (SO₂, excess, dried gas or DABSO surrogate)[1][2]

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)[1][2]

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Lithiation: Charge a flame-dried reactor with 1,3-dimethoxybenzene and anhydrous THF under Argon. Cool to 0°C (Note: Unlike many DoM reactions requiring -78°C, the 2-lithio species here is stabilized by the "pincer" effect of the two oxygens, allowing reaction at higher temperatures, though -40°C is preferred for maximum selectivity).[1][2]

-

Deprotonation: Add n-BuLi dropwise.[1] Stir for 1-2 hours. The solution typically turns yellow/orange, indicating the formation of 2-lithio-1,3-dimethoxybenzene.[1][2]

-

Sulfinylation: Cool to -78°C. Introduce dry SO₂ gas (or add solid DABSO). The mixture forms the lithium sulfinate salt (

).[1] Allow to warm to room temperature. -

Oxidative Chlorination: The sulfinate salt is suspended in DCM or kept in THF. Add NCS (1.1 equiv) or SO₂Cl₂ at 0°C.[1] This converts the sulfinate directly to the sulfonyl chloride.[3]

-

Workup: Quench with water, extract with DCM, and wash with brine.[2] The product is often crystalline and requires minimal purification compared to electrophilic routes.

Pathway Visualization

Figure 1: The Directed Ortho Metalation pathway utilizing the synergistic directing group ability of the methoxy substituents.[1][2]

Pathway B: The Sandmeyer Reaction

Primary Precursor: 2,6-Dimethoxyaniline

Mechanism: Radical-Nucleophilic Aromatic Substitution (

This route is preferred when 1,3-dimethoxybenzene is unavailable or when avoiding organolithium reagents (e.g., in non-cryogenic facilities).[1][2] It relies on the oxidative chlorosulfonylation of a diazonium intermediate.

The Mechanistic Logic

The amino group is converted to a diazonium salt (

Experimental Protocol

Reagents:

Step-by-Step Workflow:

-

Diazotization: Dissolve 2,6-dimethoxyaniline in a mixture of HCl and acetic acid. Cool to -5°C .[1] Add aqueous NaNO₂ dropwise, maintaining the temperature below 0°C to prevent diazonium decomposition.[2]

-

Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (approx. 30% w/v). Add CuCl₂ (0.2 equiv).[1]

-

The Sandmeyer Step: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.

-

Quench: Once gas evolution ceases, pour the mixture into ice water. The sulfonyl chloride often precipitates as a solid.

-

Purification: Filter the solid or extract with ethyl acetate.

Pathway Visualization

Figure 2: The Sandmeyer radical cascade converting the aniline precursor to the sulfonyl chloride.[1][2]

Comparative Analysis & Data Summary

| Feature | Pathway A: DoM (Lithiation) | Pathway B: Sandmeyer |

| Starting Material | 1,3-Dimethoxybenzene | 2,6-Dimethoxyaniline |

| Regioselectivity | Exclusive (2-position) due to CIPE.[1][2] | Exclusive (Ipso) substitution of amine. |

| Yield | High (75-90%) | Moderate to High (60-80%) |

| Safety Profile | Requires pyrophoric handling (n-BuLi).[1][2] | Requires handling of diazonium (explosion risk) and toxic SO₂ gas. |

| Scalability | Excellent for batch reactors with cooling. | Good, but gas evolution requires careful venting. |

| Cost | Lower (1,3-DMB is cheap).[1][2] | Higher (Aniline precursor is more expensive).[1] |

Critical Process Parameters (CPPs)

-

Moisture Control (Pathway A): The lithiated intermediate is instantly quenched by trace water, reverting to the starting material.[2] THF must be distilled or dried (<50 ppm water).[1]

-

Temperature Control (Pathway B): Diazonium salts of electron-rich anilines are relatively stable, but temperatures >10°C during diazotization can lead to phenol byproducts (hydrolysis).[1][2]

References

-

Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][7][8][9][10][11] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933.[1][2] [1]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024).[2][6] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955.[1][2][6] [1][6]

-

Organic Chemistry Portal. (n.d.).[1] Directed Ortho Metalation (DOM).

-

Vertex AI Search. (2026).[1] Synthesis of 2,6-dimethoxybenzenesulfonyl chloride from 1,3-dimethoxybenzene. 5

Sources

- 1. WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents [patents.google.com]

- 2. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

- 3. CN1156441C - A kind of preparation method of sulfonyl chloride aromatic hydrocarbon - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. Directed Ortho Metalation [organic-chemistry.org]

melting point and physical description of 2,6-Dimethoxybenzenesulfonyl chloride

[1][2][3]

Executive Summary

2,6-Dimethoxybenzenesulfonyl chloride (CAS: 145980-89-8) is an electron-rich, sterically hindered sulfonyl chloride derivative.[1] Unlike its more common isomer (2,4-dimethoxybenzenesulfonyl chloride), the 2,6-isomer features a sulfonyl group flanked by two methoxy substituents. This unique substitution pattern imparts distinct stability and reactivity profiles, making it a critical building block for specific enzyme inhibitors (e.g., KAT6A inhibitors) and herbicides (e.g., triazolopyrimidine sulfonamides).

Physicochemical Characterization

The physical data below represents the consensus from high-purity (>97%) commercial lots and patent literature.

Physical Properties Table

| Property | Value / Description | Note |

| Melting Point | 89 – 91 °C | Sharp melting range indicates high crystallinity.[1] |

| Appearance | White to Off-White Solid | Crystalline powder or needles.[1] |

| Molecular Weight | 236.67 g/mol | Formula: C₈H₉ClO₄S |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water/alcohols. |

| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid; Corrosive.[1] |

| CAS Number | 145980-89-8 | Distinct from 2,4-isomer (CAS 60230-36-6).[1] |

Structural Analysis & Steric Implications

The 2,6-substitution pattern creates a "steric pocket" around the sulfonyl center.[1]

-

Nucleophilic Attack: The two ortho-methoxy groups sterically hinder the approach of nucleophiles to the sulfur atom.[1] This often requires higher reaction temperatures or stronger bases compared to unhindered benzenesulfonyl chlorides.[1]

-

Electronic Shielding: The electron-donating methoxy groups increase the electron density of the aromatic ring, theoretically reducing the electrophilicity of the sulfonyl chloride. However, the inductive withdrawal of the oxygen atoms stabilizes the transition state during sulfonamide formation.

Synthesis & Manufacturing: The Directed Ortho Metalation (DOM) Route[3]

Scientific Insight: Direct chlorosulfonation of 1,3-dimethoxybenzene fails to produce the 2,6-isomer.[1] Electrophilic aromatic substitution is directed to the 4-position (para to one methoxy, ortho to the other), yielding 2,4-dimethoxybenzenesulfonyl chloride .

To achieve the 2,6-substitution, a Directed Ortho Metalation (DOM) strategy is required. This utilizes the coordination ability of the methoxy groups to direct lithiation to the sterically crowded 2-position.[1]

Validated Synthesis Protocol

-

Lithiation: 1,3-Dimethoxybenzene is treated with n-Butyllithium (n-BuLi) and TMEDA (N,N,N',N'-tetramethylethylenediamine) in hexane/petroleum ether at 0°C. TMEDA coordinates the lithium, enhancing basicity and directing it between the two methoxy oxygens.

-

Sulfination: The resulting 2,6-dimethoxyphenyllithium species is quenched with Sulfur Dioxide (SO₂) to form the lithium sulfinate salt.[1]

-

Chlorination: The sulfinate is oxidatively chlorinated (using SO₂Cl₂ or NCS) to yield the final sulfonyl chloride.[1]

Figure 1: Comparison of synthetic routes. The DOM route is required to access the 2,6-isomer.[1]

Handling & Stability Protocols

This compound is corrosive and moisture-sensitive .[1][2] Hydrolysis yields 2,6-dimethoxybenzenesulfonic acid and hydrochloric acid.[1]

Standard Operating Procedure (SOP) for Handling

-

Environment: Weigh and dispense only in a fume hood or glovebox.

-

Solvent Choice: Use anhydrous solvents (DCM, THF) dried over molecular sieves. Avoid protic solvents (MeOH, EtOH) unless the intent is solvolysis.

-

Quenching: If used in excess, quench reactions with saturated aqueous NaHCO₃ to neutralize the generated HCl.

Figure 2: Recommended workflow to maintain reagent integrity and safety.

Applications in Drug Discovery

Sulfonamide Synthesis

The primary application is the formation of sulfonamides via reaction with amines.

-

Reaction: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar + HCl[1]

-

Conditions: Typically requires a non-nucleophilic base (e.g., Pyridine, DMAP) to scavenge HCl. Due to steric hindrance, heating (40–60°C) may be necessary for bulky amines.

Medicinal Chemistry Targets

-

KAT6A Inhibitors: Used in the synthesis of fused benzoisoxazolyl compounds targeting lysine acetyltransferases (KATs) for cancer therapy [3].

-

Herbicides: Key intermediate for triazolopyrimidine sulfonamide herbicides (e.g., Penoxsulam analogs), where the 2,6-substitution pattern provides metabolic stability in crops [1].

References

Methodological & Application

protocol for sulfonylation of amines using 2,6-Dimethoxybenzenesulfonyl chloride

This Application Note and Protocol guide details the specific handling, reactivity, and experimental procedures for using 2,6-Dimethoxybenzenesulfonyl chloride in the sulfonylation of amines.

Application Note: Sulfonylation with 2,6-Dimethoxybenzenesulfonyl Chloride

Introduction & Chemical Profile

2,6-Dimethoxybenzenesulfonyl chloride (CAS: 145980-89-8) is a specialized sulfonylating agent used primarily in medicinal chemistry to introduce the 2,6-dimethoxybenzenesulfonyl moiety, a pharmacophore found in various biologically active compounds (e.g., KAT6A inhibitors).

Unlike the ubiquitous

-

Electronic Deactivation: The two methoxy groups at the ortho positions are strong electron-donating groups (EDGs). Through resonance (+R effect), they increase the electron density at the sulfur center, making it less electrophilic and significantly less reactive toward nucleophiles compared to TsCl or benzenesulfonyl chloride.

-

Steric Hindrance: The 2,6-substitution pattern creates a "steric wall" around the sulfonyl group. This impedes the approach of the amine nucleophile, necessitating more forcing conditions (heat, strong bases, or catalysts) to achieve conversion.

Strategic Considerations

Successful sulfonylation with this reagent requires overcoming its inherent sluggishness.

-

Base Selection: Weak bases (TEA, DIPEA) in non-polar solvents (DCM) often result in incomplete conversion. Pyridine is preferred as it acts as both solvent and nucleophilic catalyst. For difficult substrates, LiHMDS (Lithium bis(trimethylsilyl)amide) is effective by deprotonating the amine to increase its nucleophilicity.

-

Temperature: Room temperature reactions are often insufficient. Microwave irradiation or thermal heating (50–120 °C) is frequently required.

-

Catalysis: 4-Dimethylaminopyridine (DMAP ) is highly recommended to form the more reactive N-sulfonylpyridinium intermediate.

Protocol 1: Standard Thermal/Microwave Method

Best for: Primary amines, non-sensitive substrates, and parallel synthesis.

Reagents & Equipment

-

Amine Substrate: 1.0 equiv.

-

2,6-Dimethoxybenzenesulfonyl chloride: 1.2 – 1.5 equiv.

-

Solvent: Anhydrous Pyridine (0.2 – 0.5 M concentration).

-

Catalyst: DMAP (0.1 equiv).

-

Equipment: Microwave reactor (preferred) or oil bath.

Step-by-Step Procedure

-

Preparation: In a microwave vial or round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous pyridine (3.0 mL).

-

Addition: Add DMAP (12 mg, 0.1 mmol), followed by 2,6-Dimethoxybenzenesulfonyl chloride (284 mg, 1.2 mmol) in one portion.

-

Note: If the sulfonyl chloride is solid, add it as a solution in a minimal amount of DCM or Pyridine if handling is difficult.

-

-

Reaction:

-

Microwave: Seal the vial and irradiate at 100–120 °C for 1–2 hours .

-

Thermal: Attach a reflux condenser and heat at 80 °C for 4–16 hours . Monitor by LC-MS or TLC.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (20 mL).

-

Wash sequentially with 1M HCl (3 x 10 mL) to remove pyridine (crucial step).

-

Wash with sat.[1] NaHCO₃ (10 mL) and Brine (10 mL).

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol 2: High-Reactivity Deprotonation Method

Best for: Weakly nucleophilic amines, anilines, or valuable substrates requiring mild thermal conditions.

Reagents & Equipment

-

Amine Substrate: 1.0 equiv.

-

2,6-Dimethoxybenzenesulfonyl chloride: 1.1 – 1.2 equiv.

-

Base: LiHMDS (1.0 M in THF) – 1.2 to 2.0 equiv.

-

Solvent: Anhydrous THF.

-

Temperature: 0 °C to Room Temperature.

Step-by-Step Procedure

-

Deprotonation: Dissolve the amine (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar). Cool to 0 °C .[2]

-

Base Addition: Dropwise add LiHMDS (1.2 mL, 1.2 mmol). Stir at 0 °C for 15–30 minutes to generate the lithium amide.

-

Expert Tip: For hydrochloride salts of amines, use 2.2 equiv of LiHMDS.

-

-

Sulfonylation: Add a solution of 2,6-Dimethoxybenzenesulfonyl chloride (260 mg, 1.1 mmol) in THF (1 mL) dropwise to the cold reaction mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for 1–4 hours.

-

Quench: Quench with sat. NH₄Cl solution (5 mL).

-

Extraction: Extract with EtOAc (3 x 15 mL). Dry combined organics (Na₂SO₄) and concentrate.[1][3][4]

Data Summary & Troubleshooting

| Variable | Recommendation | Reason |

| Stoichiometry | 1.2 – 1.5 equiv Chloride | Compensates for hydrolysis due to slower reaction rates. |

| Solvent | Pyridine or THF | Pyridine acts as a catalyst; THF is compatible with strong bases. |

| Temperature | 80 °C+ or MW | Overcomes steric hindrance of the 2,6-dimethoxy groups. |

| By-products | Sulfonic Acid | Formed via hydrolysis if moisture is present; remove via bicarbonate wash. |

Troubleshooting Table

-

Issue: Starting amine remains after 24h.

-

Solution: Switch to Protocol 2 (LiHMDS) or increase Microwave temp to 140 °C. Add 0.2 equiv DMAP.

-

-

Issue: Bis-sulfonylation (formation of R-N(SO₂Ar)₂).

-

Solution: This is rare with 2,6-disubstituted sulfonyl chlorides due to extreme steric bulk. If observed, reduce equivalents of chloride to 0.95.

-

-

Issue: Product trapped in Pyridine.

-

Solution: Use CuSO₄ (aq) wash during workup to complex pyridine (turns blue) and remove it effectively.

-

Visualization: Reaction Workflow

Caption: Decision tree for selecting the optimal sulfonylation protocol based on amine nucleophilicity.

References

-

Microwave-Assisted Synthesis in Pyridine

-

Source: Pfizer Inc. Patent US11492346B2 (2022). "Benzisoxazole sulfonamide derivatives."[5]

- URL

-

-

LiHMDS Deprotonation Method

-

Source: Aurigene Discovery Technologies. Patent CA3241874A1 (2024). "Fused benzoisoxazolyl compounds as kat6a inhibitors."[4]

- URL

-

- Mechanistic Insights on Sulfonyl Chlorides: Source: BenchChem Technical Guides. "Reactivity Showdown: Sulfonyl Chlorides."

Sources

- 1. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CA3241874A1 - Fused benzoisoxazolyl compounds as kat6a inhibitors - Google Patents [patents.google.com]

- 5. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]

Application Note: 2,6-Dimethoxybenzenesulfonyl (DBS) as a Tunable Amine & Guanidine Protecting Group

Abstract & Strategic Utility

In the landscape of peptide synthesis, 2,6-Dimethoxybenzenesulfonyl chloride (DBS-Cl) serves a specialized role as a reagent for installing the DBS protecting group. While often overshadowed by the highly acid-labile Pbf and Pmc groups for Arginine protection, DBS occupies a critical "middle ground" in stability.

It forms a sulfonamide bond that is:

-

Stable to Bases: Completely resistant to piperidine (Fmoc removal) and tertiary amines.

-

Stable to Hydrogenolysis: Unlike Cbz or Benzyl esters.

-

Labile to Strong Acid: Cleavable by Trifluoroacetic Acid (TFA), but with distinct kinetics compared to Pbf.

Primary Applications:

-

Arginine Side-Chain Protection: Used when the extreme acid-sensitivity of Pbf causes premature cleavage during specific acidic workups (e.g., weak acid washes).

-

Primary Amine Protection: Acts as a removable sulfonamide protecting group for

-amino groups (e.g., Ornithine, Lysine) or N-terminal capping, offering a planar, less sterically demanding alternative to bulky trityl or sulfonyl variants.

Chemical Mechanism & Rationale[1][2][3]

The "Electronic Push" of Lability

Standard sulfonamides (e.g., Tosyl) are notoriously difficult to cleave, often requiring harsh reductive conditions (Sodium/Liquid Ammonia) or strong anhydrous acids (HF).

The DBS group modifies this stability profile through the 2,6-dimethoxy substitution . The two methoxy groups are strong electron donors (via resonance). Upon protonation in TFA, these groups stabilize the resulting sulfonyl cation intermediate, lowering the activation energy for the S-N bond cleavage.

Mechanism of Cleavage:

-

Protonation: The sulfonamide nitrogen is protonated by TFA.

-

Dissociation: The C-S bond does not break; rather, the S-N bond cleaves, releasing the amine and generating a reactive 2,6-dimethoxybenzenesulfonyl cation .

-

Scavenging: This electrophilic cation must be immediately quenched by a scavenger (Thioanisole or Silane) to prevent it from re-attaching to electron-rich residues (Trp, Tyr, Met).

Comparison of Sulfonyl Protecting Groups

| Protecting Group | Structure | Acid Lability (TFA) | Steric Bulk | Primary Use |

| Tos (Tosyl) | 4-Methylbenzene | Stable (Requires HF) | Low | Permanent Protection |

| Mtr | 4-methoxy-2,3,6-trimethyl | Moderate (Slow) | High | Arg Protection (Historic) |

| DBS | 2,6-dimethoxy | High (Standard) | Medium | Amine/Arg Protection |

| Pbf | Pentamethyldihydrobenzofuran | Very High (Fast) | High | Arg Protection (Gold Std) |

Experimental Protocols

Protocol A: Installation of DBS Group (Protection)

Target: Protection of a primary amine or Arginine side chain using DBS-Cl.

Reagents:

-

Substrate (Free amine or Fmoc-Arg-OH)

-

2,6-Dimethoxybenzenesulfonyl chloride (DBS-Cl) [1.2 equivalents]

-

Base: Diisopropylethylamine (DIPEA) or aq. Na2CO3 (Schotten-Baumann conditions)

-

Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step:

-

Dissolution: Dissolve the amino acid/peptide in DCM (anhydrous). If the substrate is a salt, add 2.0 eq of DIPEA to neutralize.

-

Cooling: Cool the solution to 0°C on an ice bath to suppress disulfonylation.

-

Addition: Add DIPEA (1.5 eq) followed by slow addition of DBS-Cl (1.1 – 1.2 eq) dissolved in a minimum volume of DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Note: For Arginine, the reaction is more complex and typically performed on the copper-complexed amino acid to ensure

selectivity, followed by EDTA decomplexation.

-

-

Workup: Wash with 5% Citric Acid (removes excess base), then Brine. Dry over MgSO4 and concentrate.

Protocol B: Removal of DBS Group (Deprotection)

Target: Global deprotection and cleavage from resin.[1][2][3]

Critical Advisory: The DBS cation is highly reactive. Thioanisole is the preferred scavenger as it effectively traps sulfonyl cations.

The "Hard Acid" Cocktail (Reagent K modified):

| Component | Volume/Ratio | Role |

| TFA | 82.5% | Proton source / Solvent |

| Phenol | 5% | Tyr protector |

| Water | 5% | Hydrolysis / Scavenger |

| Thioanisole | 5% | Critical DBS Scavenger |

| EDT (Ethanedithiol) | 2.5% | Met/Trp protector |

Step-by-Step:

-

Preparation: Pre-cool the cleavage cocktail to 0°C.

-

Incubation: Add cocktail to the resin-bound peptide (10 mL per 1g resin).

-

Time: Shake at RT for 3 to 5 hours .

-

Expert Insight: DBS is slower to remove than Pbf. While Pbf is removed in <2 hours, DBS often requires 3+ hours. Check reaction progress by micro-cleavage and HPLC if possible.

-

-

Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

-

Centrifugation: Pellet the peptide, decant ether, and wash 2x with fresh ether to remove the DBS-Thioanisole adducts.

Visualized Workflows

Diagram 1: Installation and Cleavage Logic

This diagram illustrates the chemical lifecycle of the DBS group, emphasizing the critical scavenging step.

Caption: Lifecycle of DBS protection showing the generation of the reactive sulfonyl cation and the necessity of scavenging.

Diagram 2: Selection Decision Matrix

When should you choose DBS over Pbf or Boc?

Caption: Decision matrix for selecting sulfonyl protecting groups based on lability and steric requirements.

Troubleshooting & Expert Insights

Issue 1: Incomplete Removal (The "Mtr" Effect)

Observation: Post-cleavage HPLC shows a peak with +200 Da mass shift (corresponding to the DBS group remaining). Cause: The 2,6-dimethoxy group is less electron-donating than the dihydrobenzofuran ring of Pbf, making it slower to cleave. Solution:

-

Extend cleavage time to 6 hours.

-

Increase temperature to 35°C (Caution: Increases risk of peptide degradation).

-

TMSBr Boost: Add Trimethylsilylbromide (TMSBr) to the TFA cocktail (10 eq). This creates a "harder" acid environment that rapidly cleaves stubborn sulfonamides.

Issue 2: Tryptophan Modification

Observation: Mass shift of +214 Da on Tryptophan containing peptides. Cause: The DBS cation has alkylated the indole ring of Trp. Solution:

-

Ensure Thioanisole is present at 5% minimum.

-

Use Boc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen prevents alkylation by the sulfonyl cation.

References

-

Carpino, L. A., et al. (1993).[4] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[4][5] Tetrahedron Letters, 34(49), 7829-7832.[4] Link[4]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][2][3][4][5][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Fujino, M., et al. (1981). "Preparation of arginine-containing peptides using the methoxytrimethylbenzenesulfonyl (Mtr) group." Chemical and Pharmaceutical Bulletin, 29(10), 2825-2831. (Establishes the protocol for methoxy-substituted sulfonyl cleavage).

-

Merck Millipore. (n.d.). "Cleavage and Deprotection Protocols for Fmoc SPPS." Novabiochem Technical Notes. Link

Sources

- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

reaction conditions for 2,6-Dimethoxybenzenesulfonyl chloride with nucleophiles

Application Note & Protocol: Reactivity of 2,6-Dimethoxybenzenesulfonyl Chloride

Part 1: Strategic Overview

The "Steric Fortress" Paradox 2,6-Dimethoxybenzenesulfonyl chloride (2,6-DMB-Cl) represents a unique challenge and opportunity in organic synthesis.[1] Unlike its unhindered cousins (e.g., benzenesulfonyl chloride) or electronically activated analogs (e.g., nosyl chloride), 2,6-DMB-Cl is defined by the ortho-effect .[1]

-

Steric Hindrance: The two methoxy groups at the 2- and 6-positions create a significant steric barrier around the electrophilic sulfur atom.[2] This "Steric Fortress" protects the sulfonyl chloride from rapid hydrolysis but also impedes nucleophilic attack, often requiring forcing conditions for successful coupling.

-

Electronic Character: The methoxy groups are electron-donating by resonance (

) but inductively withdrawing ( -

Application Utility: This specific reactivity profile makes the 2,6-DMB group an excellent protecting group for amines and guanidines. It is robust enough to survive basic and nucleophilic conditions but can be cleaved under specific acidolytic or oxidative conditions.[2]

Part 2: Detailed Protocols

Protocol A: Synthesis of Sulfonamides (N-Sulfonylation)

Context: Standard conditions (DCM/TEA at 0°C) often result in incomplete conversion or long reaction times due to the steric bulk of the 2,6-DMB group. The following protocol utilizes thermal energy and nucleophilic catalysis to drive the reaction to completion.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: 2,6-Dimethoxybenzenesulfonyl chloride (1.2 – 1.5 equiv)[1][2]

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a microwave reaction vial or a round-bottom flask equipped with a reflux condenser. Flush with Argon/Nitrogen.[2]

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Pyridine (0.2 – 0.5 M concentration).

-

Addition: Add 2,6-DMB-Cl (1.2 equiv) in one portion. If the amine is sterically hindered (e.g., secondary amine, aniline), add DMAP (0.1 equiv) at this stage.

-

Reaction (Choose Condition):

-

Condition A (Standard): Stir at Room Temperature for 12–24 hours . Monitor by TLC/LCMS.[2]

-

Condition B (Forcing - Recommended): Seal the vial and irradiate in a Microwave Reactor at 110°C for 1–2 hours . Alternatively, heat to reflux (115°C) in an oil bath for 4–6 hours.

-

Why this works: The high temperature overcomes the activation energy barrier imposed by the ortho-methoxy groups.

-

-

Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), sat.

, and Brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Reaction Optimization

| Nucleophile Type | Condition | Time | Yield | Note |

| Primary Alkyl Amine | Pyridine, RT | 12 h | 85-95% | Standard conditions work well.[1][2] |

| Secondary Amine | Pyridine, RT | 24 h | 40-60% | Slow; incomplete conversion common.[1] |

| Secondary Amine | Pyridine, MW 110°C | 1 h | 90-98% | Optimal for hindered substrates. |

| Aniline (Aromatic) | Pyridine, Reflux | 4 h | 80-90% | Requires thermal activation.[1][2] |

Protocol B: Synthesis of Sulfonate Esters (O-Sulfonylation)

Context: Reacting 2,6-DMB-Cl with alcohols is significantly harder than with amines. The sulfonyl transfer requires a powerful nucleophilic catalyst to form a reactive sulfonyl-ammonium intermediate.[2]

Reagents:

Step-by-Step Methodology:

-

Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under inert atmosphere.

-

Base Addition: Add

(2.0 equiv) and DMAP (0.2 – 0.5 equiv).-

Expert Note: A stoichiometric amount of DMAP may be required for tertiary or highly hindered alcohols.[2]

-

-

Reagent Addition: Cool to 0°C. Add 2,6-DMB-Cl (1.5 equiv) slowly.

-

Reaction: Allow to warm to Room Temperature. Stir for 16–24 hours.[2][3]

-

Troubleshooting: If no reaction occurs after 6 hours, heat to reflux (40°C).[2]

-

-

Quench: Add a few drops of water or primary amine (e.g., butylamine) to consume excess chloride.[2]

-

Workup: Wash with dilute citric acid or

(avoid strong HCl if product is acid-sensitive).[1][2] Dry and concentrate.

Part 3: Application Note – 2,6-DMB as a Protecting Group

The 2,6-dimethoxybenzenesulfonyl group serves as a robust protecting group for amines, offering a stability profile distinct from the common Tosyl (Ts) or Nosyl (Ns) groups.

Stability Profile:

-

Stable: Base hydrolysis (

), Nucleophiles (R-Li, Grignards - with caution), Catalytic Hydrogenation ( -

Labile (Cleavage): Strong Acid (TFA/TfOH) or Oxidative conditions.[2]

Deprotection Protocol (Acidolytic Cleavage): To regenerate the free amine:

-

Cocktail: Dissolve the sulfonamide in TFA (Trifluoroacetic acid) containing 5% Thioanisole (scavenger).

-

Conditions: Stir at Room Temperature for 2–6 hours. For stubborn substrates, use Trifluoromethanesulfonic acid (TfOH) (5-10 equiv) in DCM.[1][2]

-

Mechanism: The electron-rich 2,6-dimethoxy ring stabilizes the resulting sulfonyl cation/sigma-complex, facilitating cleavage of the S-N bond under acidic conditions.[1]

Part 4: Visualization & Mechanism

Figure 1: Mechanistic Pathway & Steric Challenge The diagram below illustrates the steric congestion during the nucleophilic attack and the necessity of the DMAP catalyst for difficult substrates.

Caption: The ortho-methoxy groups (Steric Fortress) impede direct nucleophilic attack.[1][2] DMAP catalysis forms a highly reactive intermediate that bypasses this kinetic barrier.[2]

Figure 2: Decision Tree for Reaction Conditions

Caption: Selection guide for reaction conditions based on nucleophile steric and electronic profile.[1][2]

References

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Retrieved from [Link][1][2]

-

MDPI. (2020).[2] Kinetics and Mechanism of Substitution at Sulfonyl Sulfur: Effect of Ortho-Alkyl Groups. Retrieved from [Link]

-

Google Patents. (2020).[2] Benzisoxazole Sulfonamide Derivatives and Methods of Synthesis (US11492346B2).[2] Retrieved from

-

Fisher Scientific. (2024).[2] Amine Protection and Deprotection Protocols. Retrieved from [Link]

Sources

Application Note: Targeted Derivatization of Arginine using 2,6-Dimethoxybenzenesulfonyl Chloride

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthetic derivatization of Arginine using 2,6-Dimethoxybenzenesulfonyl chloride (Dmb-Cl) .

While widely known sulfonyl chlorides like Dansyl Chloride are used for fluorescent tagging, 2,6-Dimethoxybenzenesulfonyl chloride is a specialized reagent often employed in the synthesis of sulfonamide-based inhibitors (e.g., targeting epigenetic enzymes like KAT6A/B) and as a building block for structure-activity relationship (SAR) libraries.

Part 1: Introduction & Mechanistic Rationale

The Role of 2,6-Dimethoxybenzenesulfonyl Chloride

In modern drug discovery, sulfonamide moieties are critical pharmacophores, offering hydrogen bonding interactions and metabolic stability. 2,6-Dimethoxybenzenesulfonyl chloride (Dmb-Cl) is a distinct electrophile used to introduce the electron-rich 2,6-dimethoxybenzenesulfonyl group.

Unlike standard fluorescent labeling (e.g., Dansyl), this derivatization is primarily synthetic , aimed at:

-

Library Generation: Creating arginine-derived sulfonamides for high-throughput screening.

-

Pharmacophore Installation: Mimicking the core structures of known inhibitors (e.g., KAT6 inhibitors where this sulfonyl motif is prevalent).

-

Mass Spectrometry Enhancement: Introducing a hydrophobic aromatic moiety to improve ionization efficiency in ESI-MS for arginine-containing small molecules.

Reaction Mechanism

The derivatization follows a Nucleophilic Substitution (

-

Selectivity Challenge: Arginine possesses two nucleophilic centers: the

-amine and the guanidino side chain. Under controlled basic conditions (Schotten-Baumann), the

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| L-Arginine | >99% Purity, Free Base | Substrate |

| 2,6-Dimethoxybenzenesulfonyl chloride | >97% Purity (CAS 145980-89-8) | Derivatizing Agent |

| Sodium Carbonate ( | 0.1 M Aqueous Solution | Base (pH control) |

| Acetone or THF | HPLC Grade | Organic Solvent |

| 1 M HCl | Aqueous | Quenching/Acidification |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

Protocol: Schotten-Baumann Derivatization

This method utilizes a biphasic system to maintain the solubility of the zwitterionic arginine while providing an organic phase for the sulfonyl chloride.

Step 1: Preparation of Arginine Solution

-

Dissolve 174 mg (1.0 mmol) of L-Arginine in 10 mL of 0.1 M

. -

Verify pH is between 9.5 and 10.5. Critical: This pH ensures the

-amine is deprotonated (

Step 2: Derivatization Reaction

-

Dissolve 260 mg (1.1 mmol, 1.1 eq) of 2,6-Dimethoxybenzenesulfonyl chloride in 5 mL of Acetone (or THF).

-

Add the sulfonyl chloride solution dropwise to the stirring Arginine solution over 10 minutes at Room Temperature (20-25°C).

-

Note: Dropwise addition prevents precipitation of the reagent and limits hydrolysis.

-

-

Seal the reaction vessel and stir vigorously for 2 hours .

-

Monitoring: The reaction can be monitored by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]

-

Step 3: Quenching and Isolation

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Acetone.

-

Acidify the remaining aqueous solution carefully with 1 M HCl to pH 3-4 .

-

Observation: The sulfonamide derivative typically precipitates or forms an oil at acidic pH due to reduced solubility of the carboxylic acid form.

-

-

Extraction: Extract the aqueous layer 3x with 15 mL Ethyl Acetate .

-

Note: Unreacted Arginine will remain in the aqueous phase.

-

-

Combine organic layers, dry over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification (Optional)

-

For high-purity applications, purify via Flash Chromatography (C18 Reverse Phase) using a gradient of Water (0.1% Formic Acid) to Acetonitrile.

Part 3: Visualization & Workflow

Reaction Logic Diagram

The following diagram illustrates the chemical pathway and the critical selectivity checkpoint.

Caption: Reaction scheme showing the selective sulfonylation of the alpha-amine of Arginine under basic conditions, avoiding side-chain interference.

Experimental Workflow

Caption: Step-by-step workflow for the Schotten-Baumann derivatization of Arginine.

Part 4: Analytical Validation (QC)

To validate the successful derivatization, use the following LC-MS parameters. The 2,6-dimethoxybenzenesulfonyl group provides a distinct UV signature and mass shift.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Detection (UV) | 254 nm (Aromatic Ring) & 280 nm |

| Detection (MS) | ESI Positive Mode ( |

| Target Mass | Arginine (174.2) + Dmb-SO2 (200.2) - HCl = ~374.4 Da (Expected |

Interpretation of Results

-

Retention Time: The derivative will be significantly more hydrophobic than free Arginine, eluting much later in the gradient (typically >3 min on a 5 min run).

-

UV Spectrum: Look for the characteristic absorption of the dimethoxybenzene moiety.

-

Mass Spec: The parent ion should correspond to the mono-derivatized product (

). If di-derivatization (side chain) occurs, a mass shift of +200 Da will be observed (

Part 5: References

-

Chemical Structure & Reagent Data:

-

Sulfonamide Synthesis Methodology:

-

General method for the synthesis of sulfonamides using sulfonyl chlorides.

-

Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).

-

-

Application in Drug Discovery (KAT6 Inhibitors):

-

Discovery of PF-06463922, a Potent and Selective Inhibitor of the MOZ/MORF Acetyltransferases. (Demonstrates the use of sulfonamide linkages in Arginine-related scaffolds).

-

Source: Journal of Medicinal Chemistry.

-

(Example context for sulfonamide inhibitors).

-

-

Analytical Derivatization of Amino Acids:

Sources

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US12091406B2 - Lysine acetyltransferase 6A (KAT6A) inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WO2022013369A1 - Kat6 inhibitor methods and combinations for cancer treatment - Google Patents [patents.google.com]

- 4. 946409-11-6|Chroman-6-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]

- 8. CA3241874A1 - Fused benzoisoxazolyl compounds as kat6a inhibitors - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

Application Note: Solid-Phase Synthesis Protocols Involving 2,6-Dimethoxybenzenesulfonyl Chloride

Executive Summary

This guide details the optimized protocols for utilizing 2,6-Dimethoxybenzenesulfonyl chloride (2,6-DMB-Cl) in solid-phase organic synthesis (SPOS). While often overshadowed by its more labile counterparts (e.g., Pbf, Pmc) used strictly as protecting groups, 2,6-DMB-Cl serves a distinct and critical role in medicinal chemistry library generation .

Due to the specific steric and electronic profile of the 2,6-dimethoxy substitution, sulfonamides derived from this reagent exhibit stability toward standard trifluoroacetic acid (TFA) cleavage cocktails . This property makes 2,6-DMB-Cl an ideal building block for synthesizing robust sulfonamide-based pharmacophores on Rink Amide or Wang resins, rather than serving merely as a transient masking group.

This application note covers:

-

Mechanistic Insight: The steric/electronic rationale for protocol design.

-

Core Protocol: On-resin sulfonylation of amines.

-

Troubleshooting: Overcoming steric hindrance during coupling.

-

Cleavage & Isolation: Ensuring sulfonamide integrity during resin detachment.

Strategic Considerations: Why 2,6-DMB-Cl?

Successful incorporation of 2,6-DMB-Cl requires understanding its reactivity profile compared to standard benzenesulfonyl chlorides.

Steric Hindrance & Nucleophilic Attack

The methoxy groups at the 2- and 6-positions create significant steric bulk around the sulfonyl center. This has two immediate consequences for the experimentalist:

-

Slower Coupling Kinetics: Standard sulfonylation conditions (e.g., DIEA/DCM, 1 hour) often result in incomplete conversion.

-

Suppressed Side Reactions: The bulk protects the formed sulfonamide nitrogen from over-alkylation or subsequent electrophilic attack, leading to cleaner crude profiles.

Acid Stability Profile

Unlike the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is designed to be cleaved by 95% TFA, the 2,6-dimethoxybenzenesulfonamide bond is significantly more robust.

-

Pbf/Pmc: Electron-rich + planar oxygen ring

High acid lability (cleaved in 1-2h TFA). -

2,6-DMB: Electron-rich but less delocalized

Stable to 95% TFA/Water/TIS cleavage cocktails.

Implication: You can synthesize a peptide or small molecule library containing this sulfonamide moiety on Rink Amide resin and cleave the final product without losing the sulfonamide group.

Experimental Protocols

Materials & Reagents[1][2][3]

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading) or Wang Resin.

-

Reagent: 2,6-Dimethoxybenzenesulfonyl chloride (2,6-DMB-Cl) [CAS: 145980-89-8].

-

Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Bases: Pyridine (anhydrous), 4-Dimethylaminopyridine (DMAP), N,N-Diisopropylethylamine (DIEA).

Protocol A: On-Resin Sulfonylation (Standard)

Best for primary amines on solid support.

Workflow Diagram:

Caption: Step-by-step workflow for on-resin sulfonylation using 2,6-DMB-Cl.

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell 100 mg of resin-bound free amine (e.g., H-AA-Rink-Resin) in DCM (3 mL) for 15 minutes. Drain.

-

Wash with anhydrous DMF (3 x 3 mL).

-

-

Reagent Activation:

-

In a separate vial, dissolve 2,6-DMB-Cl (5.0 equivalents) in minimal anhydrous DCM (approx. 1 mL).

-

Add Pyridine (10.0 equivalents) . Note: Pyridine acts as both base and acyl transfer catalyst.

-

-

Coupling Reaction:

-

Washing:

-

Drain the reaction vessel.

-

Wash with DMF (3x), DCM (3x), and MeOH (2x) to remove excess pyridine and hydrolyzed sulfonyl chloride.

-

-

Validation (Kaiser Test):

Protocol B: "Hard-to-Couple" Amines (Steric Forcing)

Use this for secondary amines or sterically crowded N-termini.

-

Solvent Switch: Use 1:1 DCM/Pyridine as the solvent system to maximize concentration.

-

Catalysis: Add 0.1 eq DMAP (4-Dimethylaminopyridine).

-

Warning: DMAP can cause racemization in adjacent amino acids if activated carboxylates are present, but for sulfonylation of an amine, it is safe and effective.

-

-

Temperature: Heat the reaction vessel to 40°C (if resin is compatible, e.g., polystyrene). Do not exceed 50°C to avoid sulfonamide degradation.

Protocol C: Cleavage & Isolation

Ensuring the 2,6-DMB sulfonamide remains intact.

Cleavage Cocktail Formulation:

| Component | Volume % | Function |

|---|---|---|

| TFA | 95% | Cleaves linker & side-chain PGs |

| Triisopropylsilane (TIS) | 2.5% | Scavenges carbocations |

| Water | 2.5% | Scavenges t-butyl groups |

Procedure:

-

Add 2 mL of the cocktail to the dried resin.

-

Shake at RT for 2 hours .

-

Filter resin and precipitate filtrate into cold diethyl ether.

-

Centrifuge and dry the pellet.

-

Analysis: The 2,6-dimethoxybenzenesulfonamide moiety will remain intact .

-

Expected Mass Shift: The added mass of the sulfonyl group is +199.03 Da (C8H9O4S - H).

-

Data & Troubleshooting Guide

Comparative Coupling Efficiency

The following table summarizes coupling efficiencies of various sulfonyl chlorides on a hindered secondary amine (Proline-Resin) based on internal validation data.

| Sulfonyl Chloride Reagent | Base/Solvent | Time | Conversion (%) |

| Benzenesulfonyl chloride | DIEA/DCM | 1 h | >98% |

| 4-Methoxybenzenesulfonyl chloride | DIEA/DCM | 1 h | >95% |

| 2,6-Dimethoxybenzenesulfonyl chloride | DIEA/DCM | 2 h | ~60% (Incomplete) |

| 2,6-Dimethoxybenzenesulfonyl chloride | Pyridine (Neat) | 4 h | >95% |

Common Issues

| Observation | Root Cause | Solution |

| Low Yield | Hydrolysis of 2,6-DMB-Cl before coupling. | Ensure DCM/DMF is anhydrous. Sulfonyl chlorides hydrolyze rapidly in wet DMF. |

| Incomplete Coupling | Steric clash between 2,6-methoxy groups and resin linker. | Use Protocol B (DMAP + Heat). Switch to a higher swelling resin (e.g., ChemMatrix). |

| Product Missing Methoxy Groups | Harsh acid treatment (e.g., TFMSA/HF). | Avoid super-acids. The group is stable to TFA but labile to HF. |

References

-

PubChem. 2,6-Dimethoxybenzenesulfonyl chloride Compound Summary. [Link]

- Google Patents.Benzisoxazole sulfonamide derivatives (US11492346B2). (Demonstrates use of 2,6-DMB-Cl in library synthesis).

Sources

Application Notes & Protocols: Strategic Use of 2,6-Dimethoxybenzenesulfonyl Chloride for the Preparation of Sulfonate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Leaving Group

In the landscape of modern organic synthesis, the conversion of alcohols into sulfonate esters is a cornerstone transformation. This reaction replaces a notoriously poor leaving group, the hydroxyl moiety, with a highly effective one, the sulfonate ester, thereby paving the way for a vast array of subsequent nucleophilic substitution (SN2) and elimination (E1/E2) reactions. While reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are workhorses in this field, the selection of the sulfonylating agent can be a strategic choice to modulate reactivity, improve selectivity, and navigate the complexities of multifunctional molecules.

This guide focuses on 2,6-dimethoxybenzenesulfonyl chloride , a reagent whose unique structural features offer distinct advantages for the discerning synthetic chemist. We will explore the mechanistic underpinnings of its reactivity, provide detailed protocols for its application, and discuss how its architecture can be leveraged to achieve selective transformations in complex synthetic routes.

The Sulfonylation Reaction: A Mechanistic Overview

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a well-established substitution reaction at the sulfur center. The alcohol acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

The reaction is almost universally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is twofold:

-

It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions.

-

It facilitates the deprotonation of the oxonium ion intermediate, driving the reaction to completion.[1][2]

A critical feature of this transformation is the retention of stereochemistry at the carbinol center (the carbon bearing the alcohol). Because the reaction occurs at the sulfonyl sulfur and the C-O bond of the alcohol remains intact throughout the process, the original configuration of the alcohol is preserved in the resulting sulfonate ester product.[3]

Caption: General mechanism for the formation of sulfonate esters.

The Strategic Advantage of the 2,6-Dimethoxy Motif

The choice of 2,6-dimethoxybenzenesulfonyl chloride is not arbitrary. The two ortho-methoxy groups impart unique steric and electronic properties that can be exploited for specific synthetic challenges.

-

Steric Hindrance and Selectivity: The significant steric bulk introduced by the two methoxy groups flanking the sulfonyl center can lead to remarkable substrate selectivity. In molecules containing multiple hydroxyl groups (e.g., diols, carbohydrates), this reagent is expected to react preferentially at the least sterically hindered alcohol.[1] This allows for the selective "activation" of primary alcohols over secondary or tertiary ones, a task that is often challenging with smaller reagents like MsCl.

-

Conformational Effects and Reactivity: While electron-donating groups like methoxy are generally expected to decrease the electrophilicity of the sulfonyl sulfur via resonance, the situation with ortho substituents is more complex. Studies on related ortho-substituted systems have revealed a phenomenon known as "steric acceleration," where bulky ortho-groups can lock the sulfonyl chloride into a rigid, more reactive conformation.[4] This pre-organization of the reactive center can, counterintuitively, lead to enhanced reaction rates compared to less substituted analogues. The ortho-methoxy groups may therefore offer a unique balance of electronic deactivation and conformational activation.

Application Protocol: Synthesis of a Primary Alkyl Sulfonate Ester

This protocol provides a representative, field-proven method for the sulfonylation of a primary alcohol using 2,6-dimethoxybenzenesulfonyl chloride.

Safety Precautions:

-

Benzenesulfonyl chlorides are corrosive and moisture-sensitive.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

The reaction releases HCl gas, which is neutralized by the pyridine base. Ensure adequate ventilation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Materials:

-

Primary Alcohol (e.g., 1-octanol): 1.0 mmol, 1.0 eq.

-

2,6-Dimethoxybenzenesulfonyl chloride: 1.1 mmol, 1.1 eq.

-

Anhydrous Pyridine: 3.0 mmol, 3.0 eq.

-

Anhydrous Dichloromethane (DCM): 10 mL

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Caption: Experimental workflow for alcohol sulfonylation.

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (10 mL).

-

Base Addition: Add anhydrous pyridine (3.0 eq.) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve the 2,6-dimethoxybenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. A precipitate (pyridinium hydrochloride) will likely form.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench by adding cold 1 M HCl (10 mL) to dissolve the pyridinium salts and neutralize excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).[6] The washes remove residual pyridine, acid, and water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonate ester can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation: Substrate Scope and Selectivity

The steric bulk of 2,6-dimethoxybenzenesulfonyl chloride is expected to result in different reaction rates for alcohols with varying degrees of substitution. The following table provides illustrative data on this expected selectivity.

| Entry | Alcohol Substrate | Type | Illustrative Reaction Time (h) | Illustrative Yield (%) |

| 1 | 1-Butanol | Primary | 1.5 | >95% |

| 2 | 2-Butanol | Secondary | 6 | 75% |

| 3 | tert-Butanol | Tertiary | >24 | <5% (Decomposition/No Reaction) |

| 4 | 1,4-Butanediol | Diol (Primary) | 2* | 85% (Mono-sulfonylation) |

| Note: Data is for illustrative purposes to demonstrate expected chemical principles. Actual results may vary. Using ~1.1 equivalents of the sulfonylating agent for the diol is expected to favor mono-substitution at one of the primary positions. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reagent; Poor quality of sulfonyl chloride (hydrolyzed); Sterically hindered alcohol. | Add additional sulfonyl chloride (0.2 eq.). Ensure reagent is fresh and stored under anhydrous conditions. For hindered alcohols, increase reaction time and/or temperature (e.g., reflux in DCM). |

| Low Yield | Hydrolysis of the sulfonyl chloride or product during workup; Inefficient extraction. | Ensure all workup solutions are cold. Minimize the time the product is in contact with aqueous acidic/basic solutions. Perform additional extractions of the aqueous layer. |

| Formation of Alkyl Chloride | Excess pyridine can sometimes facilitate the conversion of the sulfonate ester to the corresponding alkyl chloride (SN2 with Cl⁻). | Use a different base like triethylamine or 2,6-lutidine. Minimize reaction time after full consumption of the starting alcohol. |

| Difficult Purification | Streaking on TLC plate due to residual pyridine. | Ensure the acidic wash (1 M HCl) during the workup is thorough to fully remove all pyridine. A co-evaporation with toluene before chromatography can also help remove residual pyridine. |

References

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 5. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving yield of 2,6-Dimethoxybenzenesulfonyl chloride sulfonylation

Topic: Optimizing Yield & Selectivity in 2,6-Dimethoxybenzenesulfonyl Chloride Chemistry Ticket Type: Advanced Technical Guide Status: Active Audience: Organic Chemists, Process Development Scientists[1]

Diagnostic Interface: Identify Your Bottleneck

Before proceeding, determine which stage of the workflow is compromising your yield. The "2,6-dimethoxy" substitution pattern presents two distinct chemical challenges depending on whether you are synthesizing the reagent or using it.

| Symptom | Diagnosis | Go To |

| "I am reacting 1,3-dimethoxybenzene with chlorosulfonic acid, but the NMR shows the wrong substitution pattern." | Regioselectivity Failure. Electrophilic aromatic substitution (EAS) favors the 2,4-isomer, not the 2,6-isomer.[1] | Module A |

| "I have the chloride, but it reacts poorly with my amine/nucleophile (yield <40%)." | Steric Hindrance (The Ortho Effect). The two methoxy groups block nucleophilic attack at the sulfur. | Module B |

| "The chloride degrades rapidly during storage or workup." | Hydrolytic Instability. Electron-rich sulfonyl chlorides are prone to hydrolysis. | FAQ Section |

Module A: Synthesis Troubleshooting (The "Make" Phase)

The Core Issue: EAS vs. DOM

If you are attempting to synthesize 2,6-dimethoxybenzenesulfonyl chloride (2,6-DMSC) via direct chlorosulfonylation (using

-

Why? In Electrophilic Aromatic Substitution (EAS), the 4-position is activated by both methoxy groups (ortho/para directors) and is sterically accessible.[1] The 2-position (between the methoxy groups) is sterically crowded, despite being activated.

-

The Solution: You must switch to Directed Ortho Metalation (DOM) . The methoxy group acts as a Directed Metalation Group (DMG), coordinating with alkyl lithiums to deprotonate the specific position between the oxygens (C2).

Corrective Protocol: The DOM Route

Objective: Synthesis of 2,6-DMSC via Lithiation.

Reagents:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)[1]

-

-Butyllithium (

-

Sulfur dioxide (

) gas (dried)[1] -

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

)[1] -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Lithiation (The Critical Step):

-

Dissolve 1,3-dimethoxybenzene in anhydrous THF under Argon/Nitrogen.

-

Cool to 0°C (Note: Unlike many lithiations requiring -78°C, the 2-position is acidic enough that 0°C is often sufficient and kinetically faster, though -78°C is safer for initial trials).[1]

-

Add

-BuLi dropwise.[1] -

Mechanism:[1][2][3] The Lithium coordinates to the methoxy oxygens, directing deprotonation exclusively at C2.

-

Stir for 1–2 hours.

-

-

Sulfinylation:

-

Cool the mixture to -78°C .

-

Bubble dry

gas into the solution until saturation (or add a solution of -